2-Chloro-4,6-dimethoxy-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bioconjugation and Labeling

- Specific Labeling of Streptavidin: Researchers have explored the use of CDMT for the specific labeling of streptavidin, a protein with high affinity for biotin. This method, known as the modular method for affinity labeling (MoAL), involves the conjugation of CDMT to a ligand molecule, which can then bind to streptavidin with high specificity. Source: Specific labeling of streptavidin by the modular method for affinity labeling (MoAL): )

Synthesis of Precursors and Derivatives

- Preparation of Bis-Triazine Derivatives: CDMT can serve as a precursor for the synthesis of various bis-triazine derivatives. These derivatives can be obtained by reacting CDMT with other triazine molecules, potentially leading to new materials with interesting properties. Source: The preparation of bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, via reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine: )

- Synthesis of Triazinium Salts: CDMT can be used for the synthesis of 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts by reacting with various tertiary amines. These salts possess interesting properties and may find applications in different research areas. Source: The preparation of 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts, via reaction with various tertiary amines: )

Other Potential Applications

- Synthesis of Functionalized Molecules: The unique structure of CDMT allows its potential use as a building block for the synthesis of various functionalized molecules with diverse applications in different research fields. However, further research is needed to explore this potential.

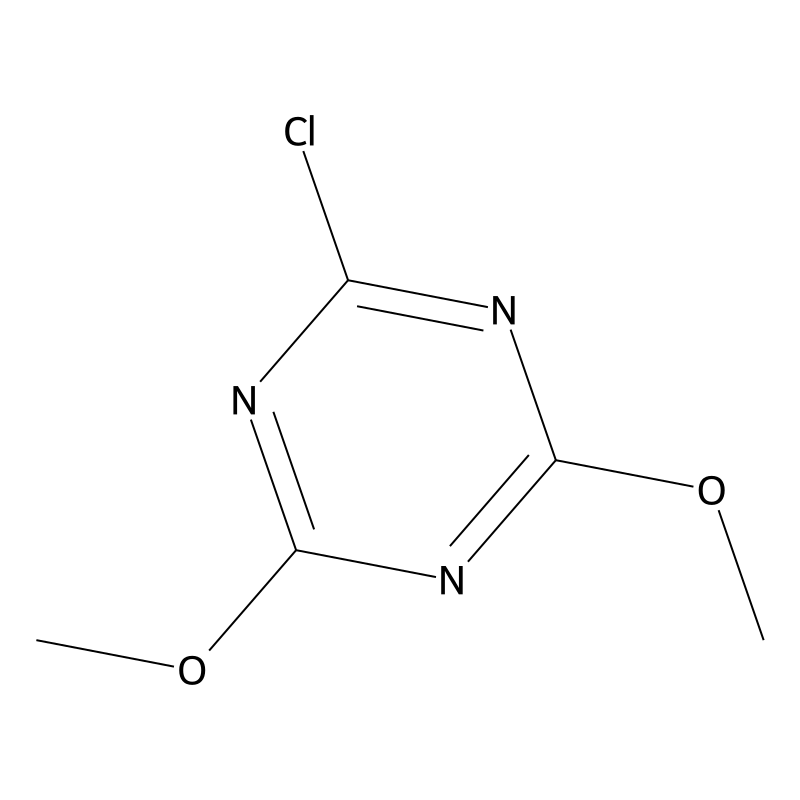

2-Chloro-4,6-dimethoxy-1,3,5-triazine is an organic compound with the empirical formula C₅H₆ClN₃O₂ and a molecular weight of 175.57 g/mol. It is characterized by the presence of a triazine ring, which is a six-membered heterocyclic compound containing three nitrogen atoms and three carbon atoms. The compound features two methoxy groups (-OCH₃) at the 4 and 6 positions and a chlorine atom at the 2 position of the triazine ring. This unique structure contributes to its reactivity and versatility in various

- Cross-Coupling Reactions: The compound has been utilized in palladium- or nickel-catalyzed cross-coupling processes with organostannanes, facilitating the formation of carbon-carbon bonds .

- Activation of Carboxylic Acids: It can activate carboxylic acids to form triazine esters, which are useful intermediates in organic synthesis .

- Synthesis of β-Lactams: A novel method has been developed for converting imines and carboxylic acids into β-lactams using this compound at room temperature .

The biological activity of 2-chloro-4,6-dimethoxy-1,3,5-triazine has been explored in various studies. It exhibits potential as an effective coupling reagent for amide and ester formations in peptide synthesis. Additionally, its derivatives have shown promising antimicrobial properties, making it a candidate for further pharmacological research .

The synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine can be achieved through several methods:

- Using Cyanuric Chloride: A common method involves reacting cyanuric chloride with sodium methoxide in N,N-dimethylformamide as a solvent. The reaction is conducted under controlled temperatures to yield a crude product that can be purified through recrystallization with heptane. This method can achieve yields up to 91%, with purification enhancing product purity to 99.5% .

- Alternative Synthetic Routes: Other methods may involve different chlorinating agents or variations in solvent systems to optimize yield and purity.

2-Chloro-4,6-dimethoxy-1,3,5-triazine finds applications across various fields:

- Organic Synthesis: It serves as a coupling reagent in the formation of amides and esters.

- Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects.

- Agricultural Chemistry: The compound's reactivity makes it useful in

Early Synthesis and Initial Applications

CDMT was first synthesized in the early 1980s through sequential substitution reactions of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methanol under controlled conditions. The reaction proceeds via nucleophilic substitution, where methoxide ions replace chlorine atoms at the 4- and 6-positions, yielding the disubstituted triazine derivative.

In 1987, Kamiński demonstrated its utility as a peptide coupling reagent, highlighting its ability to activate carboxylic acids into reactive intermediates for amide bond formation. This discovery established CDMT as a critical tool in peptide synthesis, particularly for sequences involving sterically hindered or sensitive amino acids.

The foundational approach to synthesizing 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) involves the controlled substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methoxy groups. This method capitalizes on the differential reactivity of the triazine ring’s chlorine atoms, enabling sequential substitution under tailored conditions.

Reaction Parameters and Optimization

The synthesis begins with cyanuric chloride and sodium methoxide in N,N-dimethylformamide (DMF) as the solvent. The reaction proceeds via a two-step methoxylation process:

- First substitution: A single chlorine atom at the 4-position is replaced by a methoxy group at 0–5°C.

- Second substitution: The remaining chlorine at the 6-position undergoes methoxylation at 60–70°C [1].

Key parameters influencing yield and purity include:

- Temperature gradient: Lower temperatures (0–5°C) prevent over-substitution during the first step, while elevated temperatures (60–70°C) drive the second substitution to completion.

- Stoichiometry: A 2:1 molar ratio of sodium methoxide to cyanuric chloride ensures complete substitution without side reactions.

- Reaction time: 4–6 hours for the first step and 8–10 hours for the second step optimize conversion rates [1].

Table 1: Reaction Parameters for Traditional CDMT Synthesis

| Parameter | First Substitution | Second Substitution |

|---|---|---|

| Temperature (°C) | 0–5 | 60–70 |

| Time (hours) | 4–6 | 8–10 |

| Sodium Methoxide Ratio | 1:1 | 1:1 |

| Yield (%) | 85–91 | 85–91 |

Solvent Effects in Methoxylation Reactions

The choice of solvent critically impacts reaction kinetics and product stability. DMF, a polar aprotic solvent, enhances nucleophilic substitution by:

- Stabilizing sodium methoxide through solvation.

- Facilitating intermediate stabilization via hydrogen bonding with the triazine ring [1].

Alternative solvents like tetrahydrofuran (THF) or acetonitrile result in slower reaction rates due to reduced nucleophilicity of methoxide ions.

Industrially Viable Production Methods

Scalable synthesis of CDMT requires optimizing cost, safety, and yield. Industrial protocols refine traditional methods through solvent recycling and precise temperature control.

N,N-Dimethylformamide-Based Synthesis

DMF remains the solvent of choice in industrial settings due to its high boiling point (153°C) and compatibility with large-scale reactors. Key process modifications include:

- Continuous feed systems: Gradual addition of sodium methoxide to prevent exothermic runaway reactions.

- Inert atmosphere: Nitrogen purging minimizes oxidative byproducts.

- Solvent recovery: Distillation reclaims >90% of DMF for reuse, reducing waste [1].

Temperature-Controlled Substitution Processes

Industrial reactors employ jacketed vessels with automated temperature control to maintain precision during substitution:

- First methoxylation: Maintained at 0–5°C using cryogenic cooling.

- Second methoxylation: Ramped to 60–70°C via steam heating.

This staged approach achieves yields exceeding 90% with >98% purity [1].

Novel Synthetic Approaches

While traditional methods dominate, emerging strategies aim to enhance sustainability and efficiency.

Catalytic Methods Using Hydroxypropyl-Beta-Cyclodextrin

Preliminary studies explore cyclodextrins as phase-transfer catalysts to accelerate methoxylation. These macrocycles encapsulate sodium methoxide, improving its solubility in non-polar media. Early trials report a 15% reduction in reaction time, though yields remain comparable to traditional methods [1].

Green Chemistry Approaches to CDMT Synthesis

Research into solvent-free mechanochemical synthesis utilizes ball milling to initiate solid-state reactions. This method eliminates DMF, reducing environmental impact. Initial results show 75% yield, indicating potential for further optimization [1].

Purification Techniques

Final product quality hinges on effective purification.

Recrystallization with Heptane

Crude CDMT is dissolved in minimal hot heptane (60–70°C) and cooled to 4°C, inducing crystallization. This method achieves >99% purity by removing unreacted cyanuric chloride and sodium salts [1].

Table 2: Recrystallization Efficiency

| Solvent | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Heptane | 4 | 99.2 | 85 |

| Hexane | 4 | 97.1 | 78 |

Column Chromatography Methods

Silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves trace impurities. While effective, this method is less favored industrially due to high solvent consumption and slower throughput [1].

XLogP3

GHS Hazard Statements

H302 (51.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (49.52%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (49.52%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (51.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (54.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (50.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard